dCK Enzyme Inhibition: H-Bond Donor Comparison with N-Methyl Analog
In a biochemical assay using purified recombinant human deoxycytidine kinase (dCK), the target compound 3-((3-aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one (registered as BRENDA ligand LP-503392) demonstrated concentration-dependent inhibition. The reported IC50 value, obtained in 50 mM Tris buffer at pH 7.6, is 0.00091 (units as registered; inferred to be 0.91 µM based on the assay format described in the source publication) [1]. The closest N-methylated analog (CAS 1707399-57-2, 3-((3-aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one) has not been reported in the same dCK assay panel; however, the methylation of the pyridinone N1 eliminates the hydrogen bond donor, which is expected to reduce affinity based on the structural characterization of dCK–inhibitor complexes where N–H contacts are critical for nucleoside-site recognition [2]. This differentiation is class-level (N-H donor vs. N-Me acceptor) and has not been verified in a direct head-to-head dCK assay.
| Evidence Dimension | dCK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.91 µM (50 mM Tris, pH 7.6) |
| Comparator Or Baseline | CAS 1707399-57-2 (N-Me analog): no dCK data available; class-level inference predicts reduced affinity due to loss of N1–H hydrogen bond donor |
| Quantified Difference | Not directly quantifiable; presence vs. absence of key H-bond donor |
| Conditions | BRENDA-registered biochemical assay; purified recombinant human dCK; 50 mM Tris buffer, pH 7.6. Source publication: Yu et al., J. Biomol. Screen. 2010. |
Why This Matters
The unsubstituted N1–H of the pyridinone ring is a critical hydrogen bond donor that may determine target engagement in dCK and other nucleoside-site targets; procurement of the N-methyl analog without orthogonal validation risks loss of this interaction.
- [1] BRENDA Enzyme Database. Ligand LP-503392 (C9H13N3O3S). IC50 = 0.00091 (50 mM Tris, pH 7.6). Reference: Yu, X.C.; Miranda, M.; Liu, Z.; Patel, S.; Nguyen, N.; Carson, K.; Liu, Q.; Swaffield, J.C. Novel potent inhibitors of deoxycytidine kinase identified and compared by multiple assays. J. Biomol. Screen. 15, 72–79 (2010). https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=77448 View Source
- [2] Nomme, J.; Li, Z.; Gipson, R.M.; Anderson, K.S.; Beuning, P.J.; Guarnaccia, C.; Lavie, A. Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules. Acta Crystallogr. D Biol. Crystallogr. 70, 68–78 (2014). (Demonstrates critical H-bond contacts for dCK inhibitor binding). View Source
